Ethoxy(methoxy)(2-methylpropoxy)amine
Description
Ethoxy(methoxy)(2-methylpropoxy)amine is a tertiary amine derivative featuring three distinct alkoxy substituents: ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and 2-methylpropoxy (-OCH₂CH(CH₃)₂). This compound is hypothesized to exhibit unique physicochemical properties due to the combination of hydrophilic (methoxy, ethoxy) and sterically bulky (2-methylpropoxy) groups.
Properties
CAS No. |
88470-37-5 |
|---|---|
Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
1-[ethoxy(methoxy)amino]oxy-2-methylpropane |
InChI |
InChI=1S/C7H17NO3/c1-5-10-8(9-4)11-6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
WTBSMEPWZYFQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCON(OC)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy(methoxy)(2-methylpropoxy)amine can be achieved through a multi-step process involving the reaction of appropriate alcohols with amine precursors. One common method involves the reaction of 2-methylpropanol with methoxyethanol and ethoxyethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through nucleophilic substitution and condensation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethoxy(methoxy)(2-methylpropoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace one or more of the alkoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amine derivatives with different alkoxy groups.
Scientific Research Applications
Ethoxy(methoxy)(2-methylpropoxy)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethoxy(methoxy)(2-methylpropoxy)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as drug development or biochemical research.
Comparison with Similar Compounds
Structural and Functional Differences
- Ethoxy vs. Methoxy Groups: Methoxy groups generally enhance chemical stability due to their smaller size and lower steric hindrance compared to ethoxy groups. However, ethoxy groups improve solubility in polar solvents (e.g., water, ethanol) .
- Aromatic vs. Aliphatic Amines : Compounds with benzyl groups (e.g., ) exhibit π-π interactions, influencing binding affinity in biological systems, whereas aliphatic amines (e.g., ) prioritize flexibility and solubility .
Stability and Reactivity
- Chemical Stability : Methoxy-containing amines (e.g., ) demonstrate higher resistance to hydrolysis than ethoxy analogs. The 2-methylpropoxy group may further stabilize the compound against nucleophilic attack due to steric shielding .
- Enzymatic Degradation : Ethoxy and methoxy linkers in prodrugs show variable lability under enzymatic conditions. Methoxy groups are less prone to cleavage by esterases, whereas ethoxy groups may undergo faster metabolic processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
